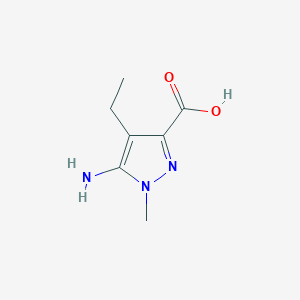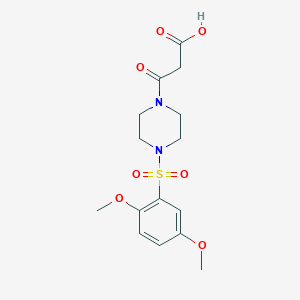
3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid is a complex organic compound with a unique structure that combines a piperazine ring with a sulfonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid typically involves multiple steps, starting with the preparation of the 2,5-dimethoxyphenyl sulfonyl chloride This intermediate is then reacted with piperazine to form the sulfonyl piperazine derivative
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into others.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperazine ring may also play a role in binding to receptors or other biomolecules, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)benzoic acid
- 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(thiophen-2-yl)pyridazine
Uniqueness
What sets 3-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)-3-oxopropanoic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C15H20N2O7S |
|---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-[4-(2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C15H20N2O7S/c1-23-11-3-4-12(24-2)13(9-11)25(21,22)17-7-5-16(6-8-17)14(18)10-15(19)20/h3-4,9H,5-8,10H2,1-2H3,(H,19,20) |
InChI Key |
NPOLZXIDBSOACO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C(=O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octahydrospiro[cyclopentane-1,2'-indole] hydrochloride](/img/structure/B13329484.png)
![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B13329488.png)
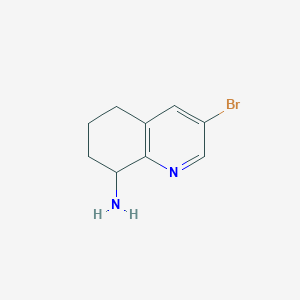

![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)
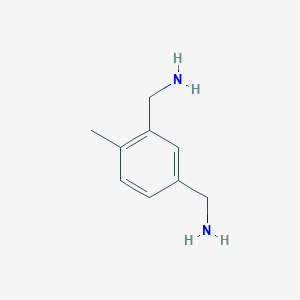
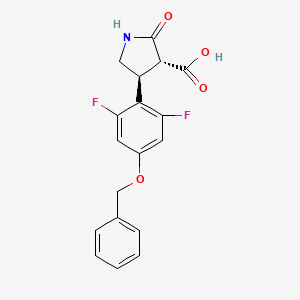
![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)
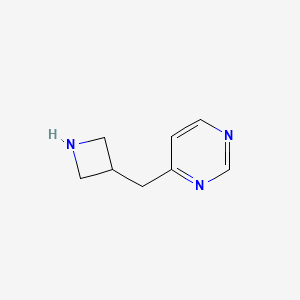

![[2-(Propan-2-YL)pyrazolo[1,5-A]pyrimidin-3-YL]methanamine](/img/structure/B13329545.png)

